

1H NMR spectrum of [2,2'-Bipyridine]-6,6'-dicarbonitrile

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Compound of Interest

Compound Name: [2,2'-Bipyridine]-6,6'-dicarbonitrile

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Introduction to [2,2'-Bipyridine]-6,6'-dicarbonitrile

[2,2'-Bipyridine]-6,6'-dicarbonitrile, also known as 6,6'-dicyano-2,2'-bipyridine, is a symmetrically substituted bipyridine derivative. Its structure features a bipyridine core with nitrile groups at the 6 and 6' positions. This compound is of interest in coordination chemistry, serving as a ligand for various metal ions to form stable complexes. The electronic properties imparted by the cyano groups make it a valuable component in the development of materials for electronics, sensors, and catalysis.

Compound Identification:

Property	Value
Systematic Name	[2,2'-Bipyridine]-6,6'-dicarbonitrile
Synonyms	6,6'-Dicyano-2,2'-bipyridyl
CAS Number	4411-83-0
Molecular Formula	C ₁₂ H ₆ N ₄
Molecular Weight	206.21 g/mol

Predicted ^1H NMR Spectral Data

The following table summarizes the predicted ^1H NMR spectral data for **[2,2'-Bipyridine]-6,6'-dicarbonitrile**. These predictions are based on the analysis of the isomeric 2,2'-bipyridine-5,5'-dicarbonitrile and the expected electronic effects of the nitrile group at the 6,6'-positions. The nitrile groups are strongly electron-withdrawing, which will deshield the adjacent protons, shifting them downfield.

Table 1: Predicted ^1H NMR Data for **[2,2'-Bipyridine]-6,6'-dicarbonitrile**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H-3, H-3'	~ 8.0 - 8.2	Doublet (d)	~ 8.0	2H
H-4, H-4'	~ 8.2 - 8.4	Triplet (t)	~ 8.0	2H
H-5, H-5'	~ 7.8 - 8.0	Doublet (d)	~ 8.0	2H

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

For comparison, the reported experimental data for the isomer, 2,2'-bipyridine-5,5'-dicarbonitrile, in CDCl_3 is as follows.[\[1\]](#)

Table 2: Experimental ^1H NMR Data for 2,2'-bipyridine-5,5'-dicarbonitrile

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-4, H-4'	8.14	Doublet of doublets (dd)	8.3, 2.0	2H
H-3, H-3'	8.64	Doublet of doublets (dd)	8.3, 0.8	2H
H-6, H-6'	8.97	Doublet of doublets (dd)	2.0, 0.8	2H

Experimental Protocols

The following is a generalized protocol for the acquisition of a high-resolution ^1H NMR spectrum of **[2,2'-Bipyridine]-6,6'-dicarbonitrile**.

A. Sample Preparation

- Accurately weigh approximately 5-10 mg of high-purity **[2,2'-Bipyridine]-6,6'-dicarbonitrile**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent may depend on the sample's solubility.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Ensure the sample is fully dissolved by gentle vortexing or sonication.
- Transfer the solution to a clean, dry 5 mm NMR tube.

B. NMR Spectrometer Setup

- The data should be acquired on a 400 MHz or higher NMR spectrometer equipped with a proton-sensitive probe.
- Lock the spectrometer on the deuterium signal of the chosen solvent.

- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak for the residual solvent or TMS signal.
- Tune and match the probe for the ^1H frequency.

C. Data Acquisition Parameters

Parameter	Recommended Value
Pulse Sequence	Standard single-pulse experiment (e.g., ' zg30' on Bruker instruments)
Spectral Width	Approximately 12-15 ppm, centered around 6-7 ppm
Acquisition Time	At least 2-3 seconds
Relaxation Delay	1-5 seconds
Number of Scans	16 to 64, depending on sample concentration
Temperature	298 K (25 °C)

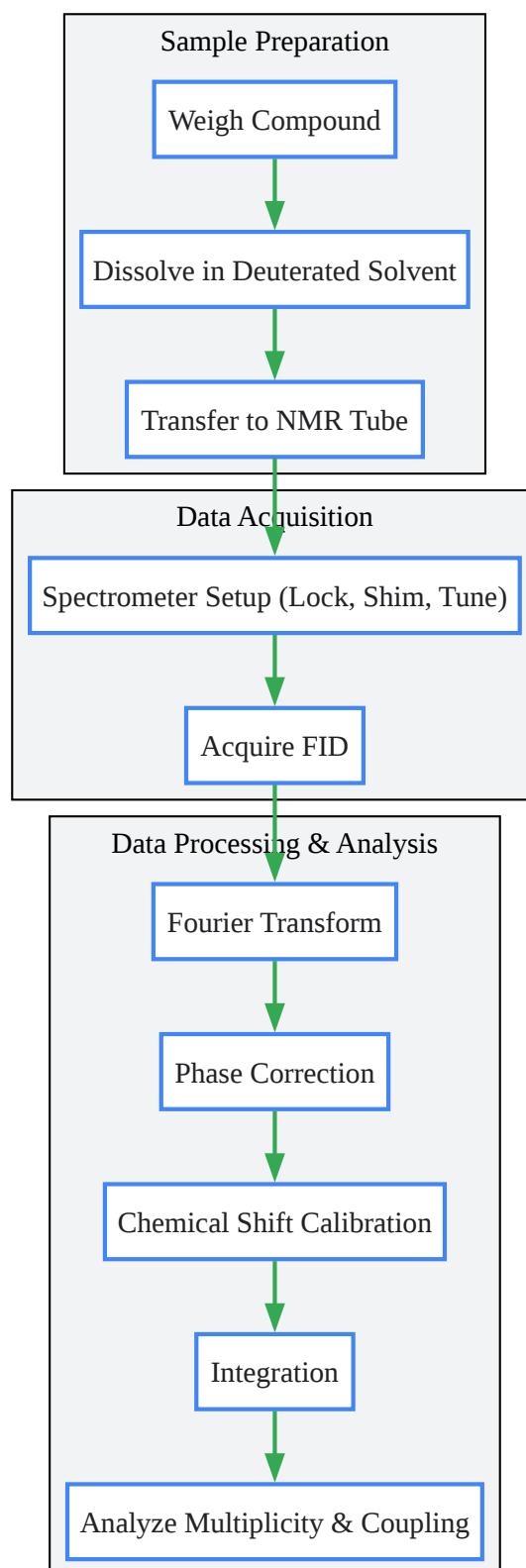
D. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.
- Integrate all signals to determine the relative number of protons.
- Analyze the multiplicities (e.g., singlet, doublet, triplet) and measure the coupling constants (J -values) in Hertz.

Visualization

The following diagrams illustrate the molecular structure with proton numbering and a conceptual workflow for the ^1H NMR analysis.

Caption: Molecular structure of **[2,2'-Bipyridine]-6,6'-dicarbonitrile** with proton numbering.



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Caption: Experimental workflow for ^1H NMR analysis.

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References

- 1. rsc.org [rsc.org]
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